molecular formula C17H19FN4O5S B2597075 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899961-80-9

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2597075
CAS No.: 899961-80-9
M. Wt: 410.42
InChI Key: GRZYZBSYLGDAQZ-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H19FN4O5S and its molecular weight is 410.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research involving the synthesis of complex molecules often explores their potential as ligands, inhibitors, or probes within biological systems. For instance, studies on fluorophenyl and methoxyphenyl compounds have led to the development of radiotracers for positron emission tomography (PET) imaging of cannabinoid receptors and selective antagonists for orexin receptors, highlighting their potential in studying brain functions and disorders (Katoch-Rouse & Horti, 2003).

Applications in Sensing and Imaging

  • Compounds with fluorophenyl groups have been used in the synthesis of fluorometric sensors for metal ions, demonstrating applications in environmental monitoring and bioimaging. For example, a pyrazoline derivative was developed as a selective "turn-off" sensor for Hg2+, showing potential for detecting heavy metals in environmental samples (Bozkurt & Gul, 2018).

Drug Development and Pharmacological Studies

  • The structural motifs found in the specified compound are often seen in molecules studied for their pharmacological effects. Research into similar compounds has led to discoveries related to their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. These findings underscore the potential of such compounds in the development of new medications for a variety of conditions (Ş. Küçükgüzel et al., 2013).

Potential for Novel Therapeutics

  • The synthesis and evaluation of compounds bearing pyrazolone or thiophene moieties, similar to the chemical structure , have been investigated for their potential in treating diseases such as cancer. These studies emphasize the importance of chemical synthesis in the discovery of new therapeutic agents with specific biological activities (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZYZBSYLGDAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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